Combretastatin

Vue d'ensemble

Description

Le combretastatine A-4 phosphate (CA4P) est un nouvel agent antitumoral ciblant les vaisseaux sanguins. C’est un prod médicament qui est rapidement déphosphorylé en combretastatine A-4 (CA4), le composé actif. Ce composé est structurellement similaire à la colchicine et se lie au site de liaison de la colchicine sur la tubuline, inhibant ainsi la polymérisation de la tubuline . Le CA4P a montré une large gamme de cytotoxicité contre plusieurs lignées de cellules tumorales et est efficace dans les modèles de xénogreffe chez la souris .

Méthodes De Préparation

Le CA4P est synthétisé par une réaction en un seul pot à partir de combretastatine A-4 ou d’érianine, d’esters d’acides aminés disponibles dans le commerce, et de dichlorophosphate de phényle . La voie de synthèse implique la phosphorylation du combretastatine A-4 pour produire du CA4P. Les conditions réactionnelles comprennent généralement l’utilisation d’un solvant approprié et d’une base pour faciliter le processus de phosphorylation . Les méthodes de production industrielle du CA4P impliquent des voies de synthèse similaires mais sont mises à l’échelle pour répondre à la demande des applications cliniques et de recherche.

Analyse Des Réactions Chimiques

Le CA4P subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les principaux produits formés par ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du CA4P peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le CA4P a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, le CA4P est utilisé comme composé modèle pour étudier les effets de la phosphorylation sur l’activité biologique des petites molécules . En biologie, le CA4P est utilisé pour étudier les mécanismes de la polymérisation de la tubuline et les effets des agents de liaison à la tubuline sur la division cellulaire . En médecine, le CA4P est étudié comme un traitement potentiel pour divers types de cancer, notamment le cancer de l’ovaire, le cancer du poumon et le cancer thyroïdien anaplasique . Dans l’industrie, le CA4P est utilisé dans le développement de nouveaux médicaments anticancéreux et comme outil pour étudier les effets des agents ciblant les vaisseaux sanguins sur la croissance tumorale .

Applications De Recherche Scientifique

Cancer Treatment

Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .

Combination Therapies

Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.

Novel Derivatives and Formulations

Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .

Case Studies

Mécanisme D'action

Le CA4P se lie à la tubuline avec une efficacité supérieure à celle de la colchicine, initialement étudiée comme agent antimitotique . Il induit l’arrêt vasculaire et la nécrose dans les tumeurs en diminuant rapidement la phosphorylation des tyrosines de la VE-cadhérine et de la β-caténine, bloquant ainsi la voie de signalisation endothéliale nécessaire au maintien d’une structure cellulaire endothéliale fonctionnelle et à sa survie . Cela conduit au détachement des cellules endothéliales apoptotiques de leur substrat, ce qui entraîne l’arrêt du flux sanguin, un effondrement vasculaire tumoral rapide et une nécrose tumorale .

Comparaison Avec Des Composés Similaires

Le CA4P est comparé à d’autres composés similaires tels que le combretastatine A-1 phosphate (CA1P) et le combretastatine A-4 (CA4). Ces composés partagent des mécanismes d’action similaires, se liant au site de liaison de la colchicine sur la tubuline et inhibant la polymérisation de la tubuline . Le CA4P est unique en raison de sa déphosphorylation rapide en CA4, ce qui augmente sa cytotoxicité contre les cellules tumorales . De plus, le CA4P a montré une plus large gamme de cytotoxicité contre diverses lignées de cellules tumorales par rapport à ses analogues .

Activité Biologique

Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .

This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:

- Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .

- Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .

- Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .

Structure-Activity Relationship (SAR)

The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound A-1 | 9.85 | Effective against MDA-MB-231 cell line |

| This compound A-4 | 23.94 | Higher potency compared to A-1 |

| Doxorubicin | 7.2 | Reference for comparison |

This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .

Case Studies

- In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .

- In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .

- Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .

Propriétés

Key on ui mechanism of action |

CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |

|---|---|

Numéro CAS |

82855-09-2 |

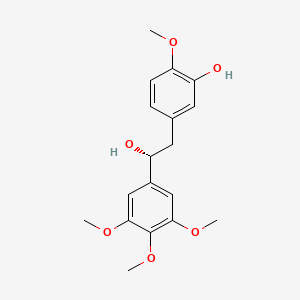

Formule moléculaire |

C18H22O6 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |

Clé InChI |

LGZKGOGODCLQHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

SMILES isomérique |

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |

SMILES canonique |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

Synonymes |

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.